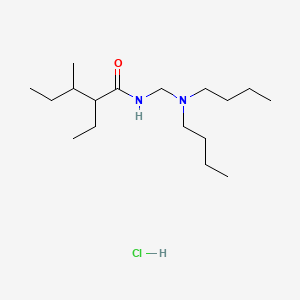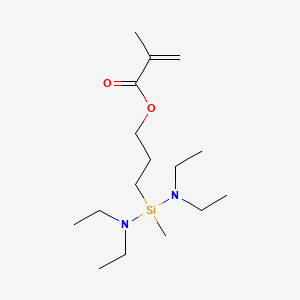
3-(Bis(diethylamino)methylsilyl)propyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bis(diethylamino)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C16H34N2O2Si and a molecular weight of 314.53886 g/mol . It is a methacrylate ester that contains a silyl group substituted with bis(diethylamino)methyl groups. This compound is known for its applications in various fields, including chromatography and material science.
Méthodes De Préparation
The synthesis of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate typically involves the reaction of 3-chloropropyl methacrylate with bis(diethylamino)methylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to facilitate the substitution reaction, and the product is purified by distillation or chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
3-(Bis(diethylamino)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the stability and durability of the resulting polymers. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biological and chemical effects .
Comparaison Avec Des Composés Similaires
3-(Bis(diethylamino)methylsilyl)propyl methacrylate can be compared with other methacrylate esters and silyl-containing compounds:
Methacrylate Esters: Compounds like methyl methacrylate and butyl methacrylate are similar in structure but lack the silyl group. They are commonly used in the production of acrylic polymers and resins.
Silyl-Containing Compounds: Compounds such as trimethylsilylpropyl methacrylate and triethoxysilylpropyl methacrylate contain different silyl groups.
The uniqueness of this compound lies in its combination of the methacrylate ester and the bis(diethylamino)methylsilyl group, which imparts distinct properties to the compound, making it suitable for specialized applications .
Propriétés
Numéro CAS |
85665-73-2 |
|---|---|
Formule moléculaire |
C16H34N2O2Si |
Poids moléculaire |
314.54 g/mol |
Nom IUPAC |
3-[bis(diethylamino)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H34N2O2Si/c1-8-17(9-2)21(7,18(10-3)11-4)14-12-13-20-16(19)15(5)6/h5,8-14H2,1-4,6-7H3 |
Clé InChI |
KNVCUDPFWWCKLR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(CCCOC(=O)C(=C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



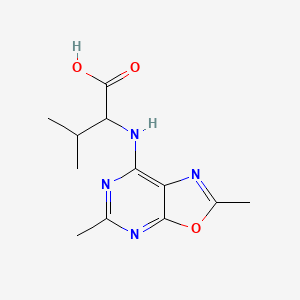
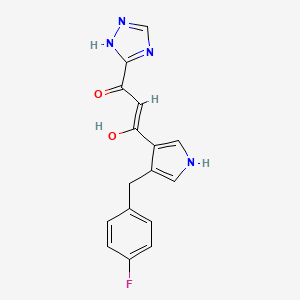
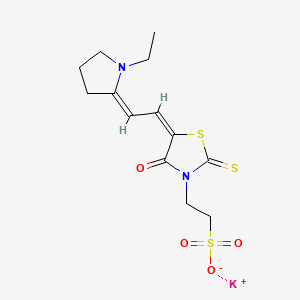
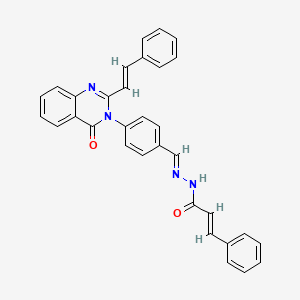
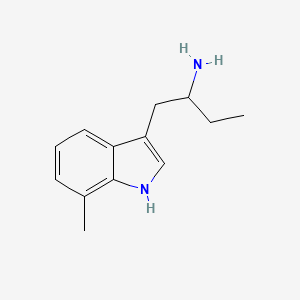


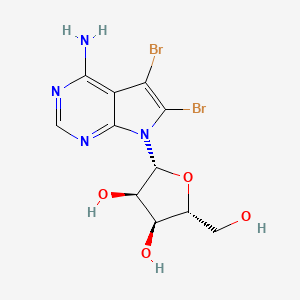

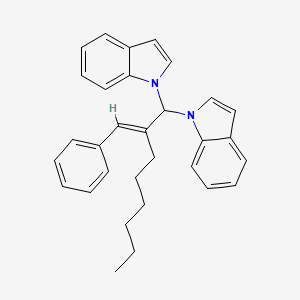

![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
